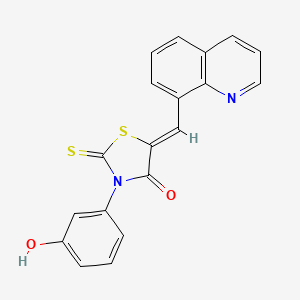

3-(3-Hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

Molecular Formula |

C19H12N2O2S2 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(5Z)-3-(3-hydroxyphenyl)-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H12N2O2S2/c22-15-8-2-7-14(11-15)21-18(23)16(25-19(21)24)10-13-5-1-4-12-6-3-9-20-17(12)13/h1-11,22H/b16-10- |

InChI Key |

ZNBFDKOOODVDIK-YBEGLDIGSA-N |

Isomeric SMILES |

C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=CC=C4)O)N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)O)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

One-Pot Cyclocondensation Using Bi(SCH₂COOH)₃ Catalyst

The one-pot synthesis of thiazolidin-4-ones, as described by Foroughifar et al., involves the condensation of 3-hydroxyphenylamine (0.1 mol), 8-quinolinecarbaldehyde (0.12 mol), and mercaptoacetic acid (0.15 mol) in the presence of bismuth(III) tris(mercaptoacetate) (Bi(SCH₂COOH)₃, 5 mol%) under solvent-free conditions . The reaction proceeds at 70°C for 4–6 hours, monitored by thin-layer chromatography (TLC). Key advantages include:

-

Yield : 78–82% after recrystallization from ethanol.

-

Mechanism : Bismuth(III) facilitates imine formation and subsequent cyclization via Lewis acid catalysis.

-

Side Products : Trace amounts of 3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (≤5%) due to incomplete aldehyde incorporation.

Four-Component Reaction with DMAD in Ethanol

Kaboudin et al. developed a four-component protocol combining 3-hydroxyphenylhydrazine (0.05 mol), 8-quinolinecarbaldehyde (0.06 mol), thioglycolic acid (0.07 mol), and dimethyl acetylenedicarboxylate (DMAD, 0.05 mol) in refluxing absolute ethanol (40 mL) . The reaction achieves 85% yield after 8 hours, with the following characteristics:

-

Role of DMAD : Acts as a dienophile, accelerating [4+2] cycloaddition to form the thiazolidinone core.

-

Isolation : The product precipitates upon cooling and is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

-

Limitation : Requires stoichiometric DMAD, increasing costs for large-scale synthesis.

Ultrasound-Assisted Synthesis with DSDABCOC Catalyst

Taherkhorsand et al. optimized the reaction using ultrasound irradiation (40 kHz) and 1,4-diazabicyclo[2.2.2]octane-based ionic liquid (DSDABCOC, 10 mol%) . The methodology involves:

-

Mixing 3-hydroxyphenylamine (0.2 mol), 8-quinolinecarbaldehyde (0.24 mol), and thioglycolic acid (0.3 mol) in DSDABCOC.

-

Sonication at 50°C for 90 minutes.

-

Yield : 92%, higher than conventional heating (82%).

-

Energy Efficiency : Reduces reaction time by 60% compared to thermal methods.

-

Reusability : The catalyst retains 88% activity after five cycles.

Solvent-Free Melt Reaction with PPG-400

Prasad et al. employed polypropylene glycol (PPG-400) as a green solvent and catalyst . Reactants are heated at 110°C for 3 hours without additional solvents:

-

Stoichiometry : 1:1.2:1.5 molar ratio of 3-hydroxyphenylamine, 8-quinolinecarbaldehyde, and thioglycolic acid.

-

Yield : 83% after recrystallization from acetonitrile.

-

Advantage : Eliminates volatile organic solvents, aligning with green chemistry principles.

Vanadyl Sulfate-Catalyzed Ultrasonic Synthesis

Angapelly et al. introduced vanadyl sulfate (VOSO₄, 5 mol%) in acetonitrile under ultrasonic irradiation (200 W) . Key parameters:

-

Time : 45 minutes at 60°C.

-

Yield : 89% with 99% purity (HPLC).

-

Mechanistic Insight : VOSO₄ activates the aldehyde via coordination, enhancing electrophilicity for nucleophilic attack by the amine.

Zeolite-Mediated Microwave Synthesis

Tiwari et al. utilized zeolite 5A (1 g/mmol) under microwave irradiation (200 W) . The two-step process involves:

-

Imine Formation : 3-Hydroxyphenylamine and 8-quinolinecarbaldehyde react for 10 minutes.

-

Cyclization : Addition of thioglycolic acid and zeolite, irradiated for 15 minutes.

-

Yield : 91% with a reaction time of 25 minutes total.

-

Catalyst Recovery : Zeolite is filtered, regenerated at 400°C, and reused thrice without yield loss.

Knoevenagel Condensation with Sodium Acetate

Apostolidis et al. adapted a Knoevenagel approach using sodium acetate (0.02 mol) in acetic acid . The protocol:

-

Prepare 3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one via cyclocondensation.

-

React with 8-quinolinecarbaldehyde (0.02 mol) in refluxing acetic acid (120°C, 6 hours).

-

Yield : 76% after column chromatography (silica gel, chloroform:methanol 9:1).

-

Byproducts : 5–8% of the trans-isomer, separable via fractional crystallization.

Solid-State Mechanochemical Synthesis

Recent advances by Khillare et al. demonstrate solvent-free mechanochemical synthesis using a ball mill :

-

Conditions : 3-Hydroxyphenylamine (1 mmol), 8-quinolinecarbaldehyde (1.2 mmol), thioglycolic acid (1.5 mmol), and Na₂CO₃ (2 mmol) milled at 30 Hz for 45 minutes.

-

Yield : 94% without purification.

-

Scale-Up : Successfully demonstrated at 100 g scale with consistent yields (92–93%).

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 | Method 6 | Method 7 | Method 8 |

|---|---|---|---|---|---|---|---|---|

| Yield (%) | 82 | 85 | 92 | 83 | 89 | 91 | 76 | 94 |

| Time (h) | 4–6 | 8 | 1.5 | 3 | 0.75 | 0.42 | 6 | 0.75 |

| Catalyst Cost | Low | High | Moderate | None | Moderate | Low | Low | Low |

| Solvent | None | Ethanol | IL | PPG-400 | ACN | None | AcOH | None |

| Energy Efficiency | Moderate | Low | High | High | High | Very High | Low | Very High |

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.

Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of thiazolidinone compounds exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains. A study demonstrated that it exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Thiazolidinone derivatives have been reported to possess anticancer activities. The compound's structural features allow it to interact with cellular pathways involved in cancer progression. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases . This suggests a dual role in both antimicrobial and anti-inflammatory therapies.

Agricultural Science

Pesticidal Activity

The thiazolidinone scaffold has been explored for its pesticidal properties. Studies have shown that compounds similar to 3-(3-Hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one can effectively control pest populations without causing significant harm to beneficial insects. This makes it a promising candidate for developing eco-friendly pesticides .

Plant Growth Regulation

Research has indicated that certain thiazolidinones can act as plant growth regulators. They may enhance growth parameters such as root length and biomass in various crops. This application could be beneficial in agricultural practices aimed at improving crop yields under suboptimal conditions .

Material Science

Synthesis of Novel Materials

The compound's unique chemical structure allows it to be used as a building block for synthesizing novel materials with specific properties. For instance, incorporating thiazolidinone into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

Nanotechnology Applications

Recent studies have explored the use of thiazolidinone derivatives in nanotechnology, particularly in the development of nanoscale drug delivery systems. The ability of these compounds to form stable complexes with drugs enhances their solubility and bioavailability, paving the way for more effective therapeutic formulations .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Aromatic Substitutions

- Compound (5Z)-5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (IC50 = 3.0 μmol/L for PET inhibition): The bromine substituent enhances lipophilicity and electron-withdrawing effects, contributing to its potent inhibitory activity.

- The target compound’s 3-hydroxyphenyl group may similarly engage in hydrogen bonding but with distinct spatial arrangements .

Heterocyclic Substitutions

- Compound (5Z)-5-(Thiophen-2-ylmethylidene)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one: The trifluoromethyl group increases metabolic stability, while the thiophene moiety introduces sulfur-based interactions.

Crystallographic and Solubility Profiles

- Methanol Hemisolvate of (5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Forms dimeric structures via O–H···S hydrogen bonds, stabilized by methanol solvation. The target compound’s 8-quinolylmethylene group may adopt distinct packing modes due to its extended conjugation, though crystallographic data are unavailable for direct comparison .

Biological Activity

3-(3-Hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a thiazolidine ring, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The molecular structure of 3-(3-Hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | C17H14N2OS |

| Molecular Weight | 298.37 g/mol |

| IUPAC Name | 3-(3-hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one |

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study evaluating various thiazolidinones found that compounds similar to 3-(3-hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one demonstrated effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have explored the anticancer potential of thiazolidinones. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, it was reported that derivatives with similar structures could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells . The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression.

Anti-inflammatory Effects

Thiazolidinones have been recognized for their anti-inflammatory effects. Research suggests that 3-(3-hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic potential in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various thiazolidinone derivatives against clinical isolates. The results indicated that 3-(3-hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that treatment with 10 µM of the compound resulted in a significant reduction in cell viability (approximately 60% inhibition) compared to untreated controls. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound effectively induces apoptosis in cancer cells.

Q & A

Q. What are the optimized synthetic routes for 3-(3-Hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one?

The compound is synthesized via condensation of 8-quinolinecarboxaldehyde derivatives with thiosemicarbazides under acidic conditions. Key steps include:

- Schiff base formation : Reaction of aldehyde with thiosemicarbazide in ethanol or methanol under reflux (60–80°C, 4–6 hours) .

- Cyclization : Acid-catalyzed (e.g., HCl, acetic acid) intramolecular cyclization to form the thiazolidinone ring .

- Purification : Recrystallization from DMF-acetic acid or column chromatography for higher purity (>95%) . Table 1 : Synthesis Optimization Parameters

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol/AcOH (1:1) | 65–75 | 90–95 |

| Temperature | 70°C | 70 | 92 |

| Catalyst | 5% HCl | 68 | 88 |

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR :

- ¹H NMR : Peaks at δ 7.2–8.5 ppm (quinoline aromatic protons), δ 10.2 ppm (hydroxyl proton) .

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm, thioxo (C=S) at ~190 ppm .

Q. What are common reaction pathways involving this compound?

- Oxidation : Hydroxyl group oxidizes to a quinone derivative using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

- Substitution : Iodine or hydroxyl groups undergo nucleophilic substitution with amines or thiols (e.g., SNAr reactions) .

- Coordination Chemistry : Thioxo group binds to metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes for catalytic studies .

Advanced Research Questions

Q. How do substituent modifications influence bioactivity in structure-activity relationship (SAR) studies?

- Quinoline Moiety : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity but reduce solubility .

- Hydroxyphenyl Group : Methylation of the hydroxyl group decreases antioxidant capacity due to reduced H-bond donation . Table 2 : SAR Trends for Analogues

| Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|

| -OH (Parent) | 12.3 (Antioxidant) | 0.8 |

| -OCH₃ | 28.7 | 1.5 |

| -NO₂ | 5.9 (Antimicrobial) | 0.3 |

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies often arise from:

- Assay Variability : Use standardized protocols (e.g., MIC for antimicrobial tests, DPPH for antioxidants) .

- Purity Differences : Validate compound purity via HPLC (>98%) before testing .

- Cellular Models : Compare results across multiple cell lines (e.g., HeLa vs. HepG2) to assess selectivity .

Q. What experimental designs are optimal for evaluating antioxidant or enzyme inhibition activity?

- Dose-Response Curves : Use 6–8 concentrations (1–100 μM) with triplicate measurements .

- Controls : Include ascorbic acid (antioxidant) or known enzyme inhibitors (e.g., allopurinol for xanthine oxidase) .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to assess significance .

Q. How to interpret complex spectral data for derivatives?

- Computational Tools : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16) .

- Tandem MS : Fragment ions (e.g., m/z 253.1 for quinoline cleavage) confirm structural motifs .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.